Hexyl 4-nitrophenyl methylphosphonate
Description
Hexyl 4-nitrophenyl methylphosphonate (CAS RN: 1578116-56-9, molecular formula: C₁₆H₂₆NO₅P) is an organophosphonate ester characterized by a hexyl ester group, a methylphosphonate core, and a 4-nitrophenyl leaving group. The 4-nitrophenyl group enhances leaving-group ability during hydrolysis, making it a model substrate for investigating enzymatic mechanisms, particularly in amidohydrolase superfamily enzymes like phosphatases and esterases . Its hexyl chain distinguishes it from shorter or branched alkyl analogs, influencing substrate-enzyme binding and catalytic efficiency .
Properties
CAS No. |
13014-47-6 |
|---|---|
Molecular Formula |
C13H20NO5P |
Molecular Weight |
301.27 g/mol |
IUPAC Name |
1-[hexoxy(methyl)phosphoryl]oxy-4-nitrobenzene |
InChI |
InChI=1S/C13H20NO5P/c1-3-4-5-6-11-18-20(2,17)19-13-9-7-12(8-10-13)14(15)16/h7-10H,3-6,11H2,1-2H3 |
InChI Key |
OAUPLSSHOLTJEY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOP(=O)(C)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexyl 4-nitrophenyl methylphosphonate can be synthesized through a multi-step process involving the reaction of hexanol with 4-nitrophenyl methylphosphonate. The reaction typically requires the use of a catalyst, such as palladium, and is carried out under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents, precise temperature control, and efficient purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Hexyl 4-nitrophenyl methylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The hexyl group can be substituted with other alkyl or aryl groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Amino derivatives.
Substitution: Various alkyl or aryl derivatives
Scientific Research Applications
Hexyl 4-nitrophenyl methylphosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential as an antibacterial and antiviral agent.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals
Mechanism of Action
The mechanism of action of hexyl 4-nitrophenyl methylphosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The nitrophenyl group plays a crucial role in binding to the active sites of enzymes, while the methylphosphonate moiety contributes to the overall stability and reactivity of the compound .
Comparison with Similar Compounds
Key Findings :
- Longer or bulkier alkyl groups (e.g., isobutyl, cyclohexyl) reduce catalytic efficiency by 2–3 orders of magnitude compared to ethyl analogs .
- Hexyl derivatives are expected to exhibit even lower activity due to steric hindrance, though direct data are lacking.
Transition-State Analysis and Brønsted Parameters
- Brønsted βlg Values: PP1-catalyzed hydrolysis of 4-nitrophenyl methylphosphonate (4NPMP) yields βlg = -0.30, similar to aryl phosphate monoesters (βlg = -0.32), indicating analogous transition states . Non-enzymatic alkaline hydrolysis of 4NPMP shows βlg = -0.69, reflecting tighter transition states compared to enzymatic reactions .
Stereoselectivity and Toxicity
- Stereoselectivity : Enzymes like Pmi1525 preferentially hydrolyze the (SP)-enantiomer of isobutyl 4-nitrophenyl methylphosphonate, opposite to wild-type phosphotriesterase .
- Toxicity : Isopropyl 4-nitrophenyl methylphosphonate (NIMP), a sarin simulant, exhibits an LD₅₀ of 0.45 mg/kg in rats, comparable to sarin . Hexyl analogs likely have lower toxicity due to reduced bioavailability from increased hydrophobicity, though empirical data are needed.
Substrate Specificity in Enzymes
- Rsp3690 : Preferentially hydrolyzes ethyl and isobutyl 4-nitrophenyl methylphosphonates, with minimal activity toward cyclohexyl variants .
- PP1: Catalyzes both phosphate monoesters (e.g., 4-nitrophenyl phosphate) and methylphosphonates (e.g., 4NPMP) with similar transition states, suggesting broad substrate promiscuity .
Data Tables
Table 1. Comparative Hydrolysis Kinetics of Methylphosphonate Esters
Table 2. Toxicity and Stereoselectivity Profiles
| Compound | LD₅₀ (mg/kg) | Preferred Enantiomer | Enzyme | Reference |
|---|---|---|---|---|
| Isopropyl 4-nitrophenyl methylphosphonate | 0.45 | Not reported | — | |
| Isobutyl 4-nitrophenyl methylphosphonate | — | (SP) | Pmi1525 |
Key Research Implications
Enzyme Engineering : this compound’s low predicted activity highlights the need for enzymes with larger active sites to accommodate long alkyl chains .
Environmental and Biomedical Applications : Ethyl and isobutyl analogs are prioritized for detoxification studies due to their balance of activity and manageability .
Structural Insights : Binuclear metal centers in enzymes like Rsp3690 and Pmi1525 are critical for coordinating methylphosphonate substrates, guiding rational enzyme design .
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